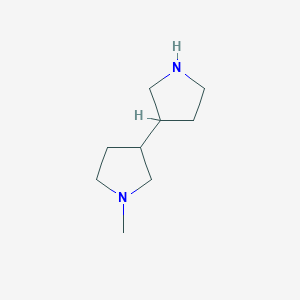

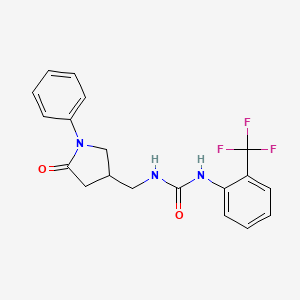

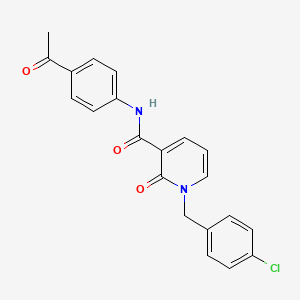

![molecular formula C20H23N3O4S B2945118 N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide CAS No. 1356815-92-3](/img/structure/B2945118.png)

N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be determined using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For example, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position .Physical And Chemical Properties Analysis

Benzamides are typically off-white solids. They are slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique

Molecular Mechanism of Action in Insecticides

N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide plays a role in insecticide action by inhibiting chitin synthesis. It has been identified that sulfonylurea receptors (SUR) are likely the target site for insecticides to cause inhibition of chitin synthesis, essential for insect exoskeletons. This mechanism is crucial for developing more effective and selective insecticides (Matsumura, 2010).

Sulfonamides in Medicinal Chemistry

The sulfonamide group, present in this compound, is common in many clinically used drugs due to its wide range of applications, from diuretics to antiepileptics. The diversity in the chemical structure of sulfonamides allows for their application in various therapeutic areas, including as carbonic anhydrase inhibitors for treating conditions like glaucoma (Carta, Scozzafava, & Supuran, 2012).

Understanding Carcinogen Metabolites

Research into the metabolites of carcinogens, such as those related to tobacco, highlights the importance of studying compounds like this compound. Understanding how these compounds are metabolized can inform strategies to mitigate cancer risks associated with carcinogen exposure (Hecht, 2002).

Antioxidant Capacity and Reaction Pathways

The study of antioxidant capacities, including the reaction pathways of various compounds, is essential for developing new therapeutic agents. Research into how antioxidants interact with molecules like this compound can lead to innovations in treating oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Role in Neurological and Psychological Disorders

The benzamide structure is central to the pharmacological action of many antipsychotic drugs. Understanding how this compound and similar compounds interact with dopamine receptors can provide insights into treating neurological and psychological disorders (Martelle & Nader, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c24-19(21-14-15-22-20(25)18-9-5-2-6-10-18)11-13-23-28(26,27)16-12-17-7-3-1-4-8-17/h1-10,12,16,23H,11,13-15H2,(H,21,24)(H,22,25)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSWBNQONVJCRG-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

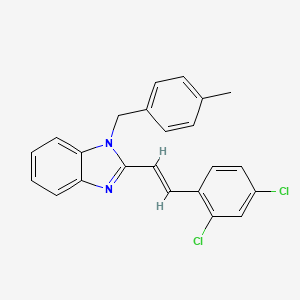

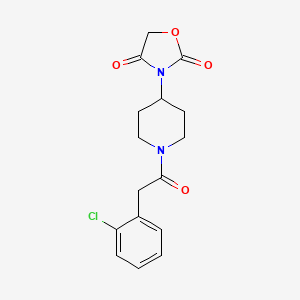

![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)

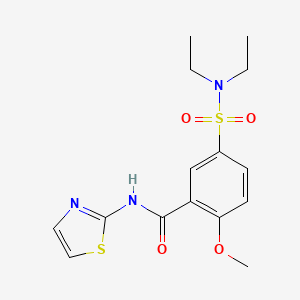

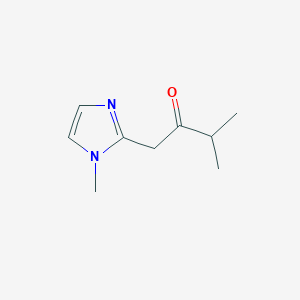

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)

![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2945050.png)

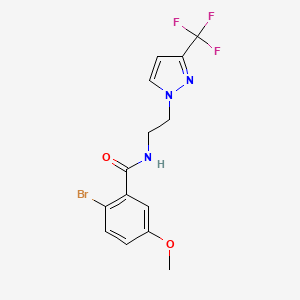

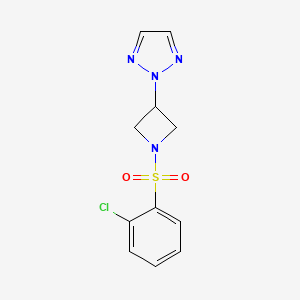

![ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2945054.png)